CML-d2

Descripción general

Descripción

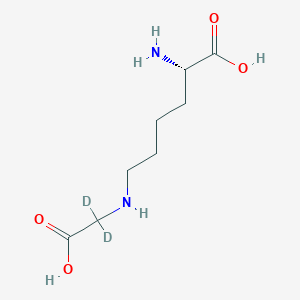

“CML-d2” is an isotope labelled amino acid . Its IUPAC name is (2S)-2-amino-6-[[carboxy(dideuterio)methyl]amino]hexanoic acid . It’s also known by the synonyms N-epsilon-carboxy[D2]methyl-L-Lysine, H-L-Lys(Cm)-OH-d2, and H-Lys(Cm)-OH-d2 .

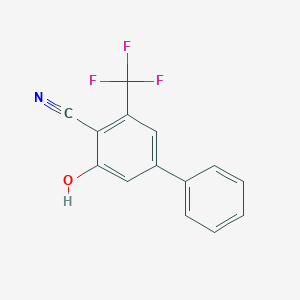

Molecular Structure Analysis

The molecular formula of “CML-d2” is C8H14D2N2O4 . The InChI key is NUXSIDPKKIEIMI-HQIDLNOPSA-N . The Canonical SMILES representation is C(CCNCC(=O)O)CC(C(=O)O)N .

Aplicaciones Científicas De Investigación

Chronic Myeloid Leukemia (CML) Research

“CML-d2” is used in the research of Chronic Myeloid Leukemia (CML), a clonal myeloproliferative neoplasm . It plays a pivotal role in CML pathology, diagnosis, and treatment . The compound is used to study the role of CML leukemic stem cells (CML LSCs) in resistance to therapy .

Targeting Therapeutic Approaches

“CML-d2” is used in targeting therapeutic approaches aiming to eradicate CML LSCs . This involves characterizing and targeting genetic alterations and molecular pathways involved in CML LSC survival .

Development of Combination Therapy

“CML-d2” is used in the development of combination therapy of tyrosine kinase inhibitors with drugs targeting genes or molecules . This is required for survival mechanisms of CML LSCs, while sparing normal hematopoietic stem cells .

Study of Metabolic Reprogramming

“CML-d2” is used in the study of metabolic reprogramming in CML progression . The activation and upregulation of BCAA transaminase 1 (BCAT1) by Musashi2 is functionally needed for CML progression and metabolic reprogramming .

Advanced Glycation End Product (AGE) Research

“CML-d2” is an advanced glycation end product (AGE), produced by the oxidative modification of glycated proteins during oxidative stress . Levels of CML increase with aging and during diabetes, cancer, vascular disease, and other pathologies marked by oxidative stress .

Microvascular Risk Factor Research

“CML-d2” is used in the research of microvascular risk factors and potential biomarkers of diabetic microvascular complications .

Mecanismo De Acción

Target of Action

It’s worth noting that chronic myeloid leukemia (cml) is primarily driven by the bcr-abl1 oncoprotein . This oncoprotein plays a pivotal role in CML pathology, diagnosis, and treatment .

Mode of Action

In the context of cml, the bcr-abl1 oncoprotein contributes to the survival, self-renewal, differentiation of aberrant hematopoietic subsets, and resistance to apoptosis through the activation of various signaling molecules and pathways .

Biochemical Pathways

In the context of cml, the bcr-abl1 oncoprotein activates various intracellular signaling pathways that regulate leukemogenesis .

Pharmacokinetics

Pharmacokinetic studies of similar compounds used in the treatment of cml, such as imatinib and dasatinib, have been conducted . These studies highlight the importance of understanding the pharmacokinetics of these compounds to support personalized medicine and dose reduction .

Result of Action

In the context of cml, the bcr-abl1 oncoprotein leads to clonal expansion of hematopoietic stem cells and the pathogenesis of cml .

Action Environment

It’s worth noting that factors such as smoking and high body mass index have been identified as significant contributors to cml deaths and disability-adjusted life years (dalys) .

Propiedades

IUPAC Name |

(2S)-2-amino-6-[[carboxy(dideuterio)methyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1/i5D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXSIDPKKIEIMI-HQIDLNOPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCC(=O)O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)NCCCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-6-[[carboxy(dideuterio)methyl]amino]hexanoic acid | |

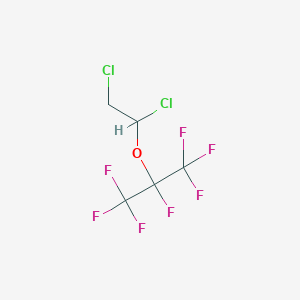

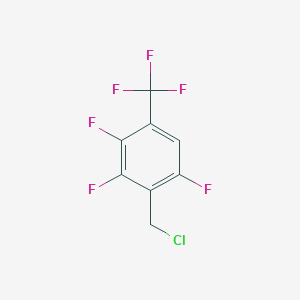

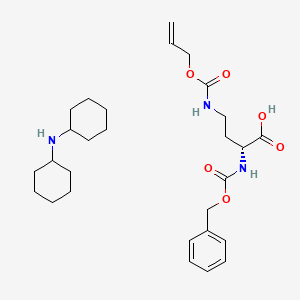

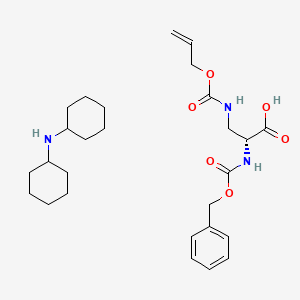

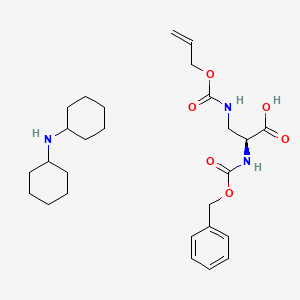

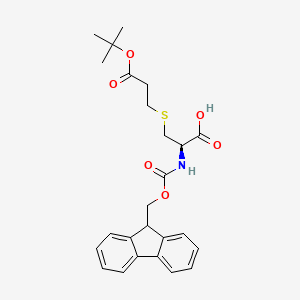

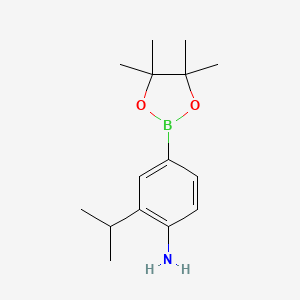

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

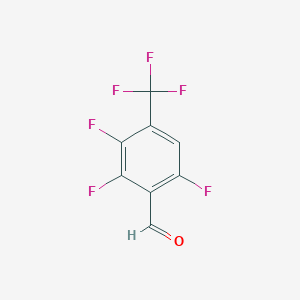

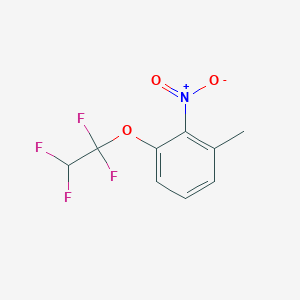

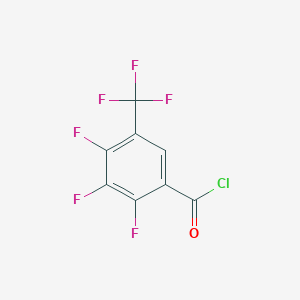

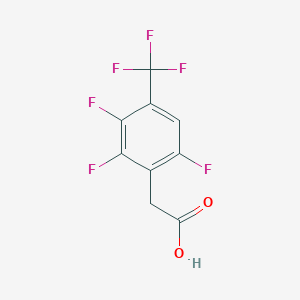

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.